molecular formula C15H13N3O B2612997 N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide CAS No. 1260835-40-2

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide

Cat. No. B2612997
CAS RN: 1260835-40-2
M. Wt: 251.289
InChI Key: HHIREVWRNLBGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide, also known as 4-APB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine family and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide has been studied for its potential use in scientific research. It has been found to have a range of effects on the central nervous system, including increasing dopamine and serotonin levels. This makes it a potential candidate for studying the mechanisms of addiction and depression. It has also been found to have potential as a treatment for neuropathic pain and epilepsy.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide is not fully understood. However, it has been found to act as a dopamine and serotonin reuptake inhibitor, which may contribute to its effects on the central nervous system. It has also been found to bind to voltage-gated potassium channels, which may be responsible for its effects on neuropathic pain.
Biochemical and Physiological Effects:
N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide has been found to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels, which may contribute to its potential use in studying addiction and depression. It has also been found to have anticonvulsant and analgesic effects, which may make it a potential treatment for epilepsy and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide in lab experiments is that it has been well-studied and its synthesis method is reliable. It also has a range of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide. One potential direction is to further study its effects on dopamine and serotonin levels, which may contribute to its potential use in studying addiction and depression. Another potential direction is to study its effects on voltage-gated potassium channels, which may contribute to its potential use in treating neuropathic pain. Additionally, further research is needed to fully understand its mechanism of action, which may lead to the development of more effective treatments for a range of conditions.

Synthesis Methods

The synthesis of N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide involves the reaction of 4-cyanobenzoic acid with formaldehyde and ammonium chloride. The resulting product is then treated with sodium borohydride to produce N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide. This synthesis method has been reported in several scientific papers and has been found to be reliable.

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-9-11-1-5-13(6-2-11)15(19)18-14-7-3-12(10-17)4-8-14/h1-8H,10,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIREVWRNLBGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53419858

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